molecular formula C17H16O B14452765 2,5-Diphenylcyclopentanone CAS No. 73331-36-9

2,5-Diphenylcyclopentanone

Cat. No.: B14452765
CAS No.: 73331-36-9
M. Wt: 236.31 g/mol
InChI Key: WAVUXBDBPXFCLJ-UHFFFAOYSA-N
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Description

2,5-Diphenylcyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with two phenyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylcyclopentanone typically involves the cyclization of diphenylacetonitrile with 4-bromobutyronitrile in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then hydrolyzed under acidic conditions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,5-Diphenylcyclopentanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diphenylcyclopentanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Similar Compounds:

    2,2-Diphenylcyclopentanone: Similar structure but with phenyl groups at different positions.

    Cyclopentanone: Lacks the phenyl substitutions, making it less complex.

    Diphenylmethane: Contains two phenyl groups but lacks the cyclopentanone ring.

Uniqueness: this compound is unique due to the specific positioning of the phenyl groups on the cyclopentanone ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various synthetic and research applications .

Properties

73331-36-9

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

2,5-diphenylcyclopentan-1-one

InChI

InChI=1S/C17H16O/c18-17-15(13-7-3-1-4-8-13)11-12-16(17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

WAVUXBDBPXFCLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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